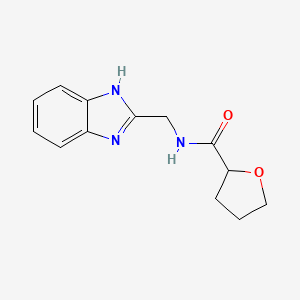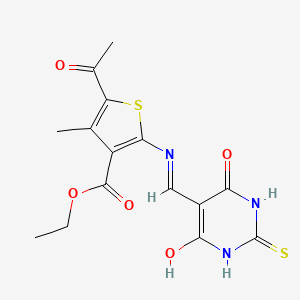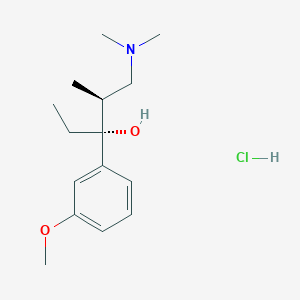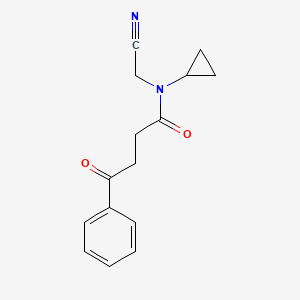![molecular formula C14H20N4O B2643493 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-66-9](/img/structure/B2643493.png)
8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one, which are readily accessed by a variety of methods and are a good scaffold for the development of biologically active compounds . They are very reluctant to dehydrogenate to give C5–C6 unsaturated compounds, usually with higher activity .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves a variety of methods. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride led to a promising intermediate for the synthesis of pyrido[2,3-d]pyrimidine-4,7-diamines .
Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidin-7(8H)-ones can undergo autocatalytic photoinduced oxidative dehydrogenation to synthesize C5–C6 unsaturated systems with the formation of a long-lived radical .
科学的研究の応用
1. Metabolic Pathways and Excretion
- The research on disopyramide, a compound similar to the one , shows that its renal excretion is not influenced by the pH of urine, suggesting stable pharmacokinetics across different urinary pH levels (Ankier & Kaye, 1976).
- INCB018424, another structurally related compound, demonstrated extensive metabolism with over 95% absorption after oral administration, and its metabolites were predominantly excreted in urine and feces, indicating significant metabolic transformation (Shilling et al., 2010).
2. Environmental and Occupational Exposure
- A study focusing on organophosphorus pesticides (which share some structural features with the compound ) emphasized the need for understanding the extent of environmental exposure, particularly in vulnerable populations like preschool children (Babina et al., 2012).
- Research on coke oven workers exposed to polycyclic aromatic hydrocarbons (PAHs) highlighted the utility of measuring surrogate PAHs in urine as biomarkers of exposure, which may also be relevant for similar compounds like 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (Waidyanatha et al., 2003).
3. Potential Toxicological Effects
- A study reported the formation of specific hemoglobin adducts in workers exposed to 1,3-Butadiene, suggesting potential toxicological effects of the compound through its reactive metabolites (Boysen et al., 2012).
- Research on the urinary levels of volatile organic carcinogens among smokers pointed out the significance of biomarkers in assessing exposure to toxic substances and their potential role in disease development (Yuan et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
8-butyl-4-(propan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-4-5-8-18-12(19)7-6-11-13(17-10(2)3)15-9-16-14(11)18/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBBBVXHWQPAJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C=CC2=C(N=CN=C21)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-cyanocyclopentyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2643413.png)
![6-ethyl-3-[(furan-2-yl)methyl]-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2643416.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide](/img/structure/B2643418.png)


![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643426.png)
![3,4,5-trimethoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2643427.png)


![N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2643430.png)

